CC/C(C1=CC=CC=C1)=C(C2=CC=C(O)C=C2)/C3=CC=C(OCCN(C)C)C=C3
.
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, also known as endoxifen, is an active metabolite of the selective estrogen receptor modulator tamoxifen. It plays a significant role in breast cancer therapy by targeting estrogen receptors, which are crucial for the growth of certain breast cancer cells. This compound is classified as a non-steroidal anti-estrogen and is recognized for its ability to inhibit estrogen-mediated cell proliferation in estrogen receptor-positive breast cancer.
Endoxifen is derived from tamoxifen through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The compound has been studied extensively in pharmacological research due to its efficacy in treating hormone receptor-positive breast cancer.
The synthesis of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen involves several key steps starting from tamoxifen. The primary method includes:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. The use of specific reagents and catalysts can significantly affect the efficiency of the synthesis process.
The molecular structure of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen features a phenolic hydroxyl group and a complex aliphatic chain that contributes to its biological activity.
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen participates in various biochemical reactions, primarily involving its interaction with estrogen receptors. Its mechanism includes:
The compound's efficacy is influenced by its concentration and the presence of other metabolites, which can modulate its activity.
The primary mechanism of action for (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen involves:
Research indicates that a systemic concentration of 14–16 nM is necessary for effective tumor suppression and lower recurrence rates in clinical settings.
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen exhibits the following physical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions but sensitive to light and heat |
The chemical properties include:
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is primarily utilized in:
This compound's significance in clinical oncology continues to be explored, particularly regarding its potential to improve treatment outcomes for patients with estrogen-dependent tumors.
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen (systematic IUPAC name: 4-[1-[4-(2-Aminoethoxy)phenyl]-2-phenylbut-1-en-1-yl]phenol) is a tertiary metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. Its molecular formula is C₂₄H₂₅NO₂, with a molecular weight of 359.46 g/mol [1] [3] [10]. The compound features a triphenylethylene core structure characterized by:
The critical structural feature is the E/Z (trans/cis) isomerism around the central double bond (Cα=Cβ). This geometric isomerism arises from restricted rotation due to the double bond’s rigidity. The E-isomer (trans configuration) positions the 4-(2-aminoethoxy)phenyl group and the phenol-containing phenyl group diagonally opposite, while the Z-isomer (cis configuration) places these bulky groups on the same side [3] [8]. This stereochemical distinction profoundly influences molecular topology, receptor binding affinity, and metabolic stability. In commercial and research standards, this compound is typically supplied as an isomeric mixture due to challenges in separation and interconversion under physiological conditions [1] [8].
Table 1: Key Structural Identifiers of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen
Property | Value/Description | Source |
---|---|---|
CAS Number | 1217237-98-3 | [1] [3] [8] |
Molecular Formula | C₂₄H₂₅NO₂ | [1] [7] |
Molecular Weight | 359.46 g/mol | [1] [3] |
SMILES Notation | CCC(=C(C₁=CC=C(C=C₁)O)C₂=CC=C(C=C₂)OCCN)C₃=CC=CC=C₃ | [8] [10] |
Isomeric Form | E/Z mixture | [3] [8] |
Synthesis of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen primarily follows demethylation pathways from advanced tamoxifen metabolites. The most efficient route involves selective N-demethylation of 4-hydroxy-N-desmethyltamoxifen (endoxifen), utilizing demethylating agents like α-haloesters or boron tribromide (BBr₃) under anhydrous conditions [6] [10]. Alternative approaches include:
A reported synthesis achieved a 38% yield using methanol as solvent and optimized reaction conditions to minimize isomerization [9]. Stereochemical control remains challenging due to:
The compound’s physicochemical profile significantly impacts its analytical handling and biological interactions:
DMSO: >10 mg/mL [3] [8].This amphiphilic character arises from its ionizable phenolic group and hydrophobic triphenylethylene core.
Stability:
Ionization (pKa):
Table 2: Physicochemical Properties of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen
Property | Value/Condition | Analytical Method | Source |
---|---|---|---|
Melting Point | 185–192°C | Differential scanning calorimetry | [3] |
Boiling Point | 515.9±50.0 °C (Predicted) | Computational estimation | [3] |
Density | 1.130±0.06 g/cm³ (Predicted) | Computational estimation | [3] |
Solubility (H₂O) | Poorly soluble | Equilibrium solubility | [3] [8] |
pKa | 9.38±0.15 (phenolic OH) | Potentiometry/prediction | [3] |
Storage Conditions | –20°C, protected from light and moisture | Stability studies | [8] |
Definitive structural confirmation of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen relies on orthogonal analytical techniques:
X-ray Diffraction (XRD): While single-crystal data remains sparse due to isomeric mixtures, predicted unit cell parameters indicate a monoclinic crystal system with π-stacking interactions stabilizing the lattice [3] [8].
Nuclear Magnetic Resonance (NMR) (Key assignments):
Phenolic ipso-carbons: δ 156–158 ppm.Distinct chemical shifts differentiate E and Z isomers, particularly for the β-vinyl proton (downfield in Z-isomer) [8] [10].
Mass Spectrometry:
Fragmentation pattern: Loss of H₂O (–18 Da), cleavage of ethoxyamine chain (–73 Da), and triphenylethylene ions at m/z 268 [1] [7].
Chromatography:Reversed-phase HPLC (C18 column) resolves E and Z isomers using water/acetonitrile gradients, with retention times differing by 1–2 minutes [8]. Purity is typically ≥95% for research standards [7] [8].
Table 3: Spectroscopic Signatures of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen
Technique | Key Signals | Isomeric Differentiation |
---|---|---|
¹H NMR (400 MHz, CDCl₃) | δ 6.52 (s, =CH, Z-isomer); δ 6.68 (s, =CH, E-isomer) | Chemical shift disparity for vinyl proton |
LC-MS (ESI+) | RT: 8.2 min (Z), 9.8 min (E); [M+H]⁺ 360.2 | Retention time separation |
FT-IR | 3350 cm⁻¹ (ν O-H); 1605 cm⁻¹ (ν C=C); 1250 cm⁻¹ (ν C-O) | No E/Z distinction |
UV-Vis | λ_max 275 nm (ε 4500 M⁻¹cm⁻¹) | Conjugated system absorption |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0